![molecular formula C12H18N2OS2 B14274577 N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide CAS No. 158262-68-1](/img/structure/B14274577.png)
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide is a compound that contains a 1,3-dithiane ring, which is known for its twist-boat conformation.
Preparation Methods
The synthesis of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath or using a fusion technique where aryl amines react with ethyl cyanoacetate .
Chemical Reactions Analysis
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s carbonyl group, C=C double bond, and sulfur atoms are reactive sites that participate in these reactions. For example, the direct formation of C-C bonds can be achieved by reacting cyano ketene dithioacetal with Morita–Baylis–Hillman alcohols, resulting in 1,4-pentadiene derivatives . Common reagents used in these reactions include aldehydes and acrylonitrile .
Scientific Research Applications
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide has several scientific research applications. In chemistry, it is used as an intermediate for synthesizing various heterocyclic compounds. Its derivatives have been studied for their potential use in pharmaceuticals and agrochemicals due to their lipophilicity, hydrophobic properties, and stable metabolic character . Additionally, the compound has been investigated for its corrosion inhibition properties, particularly in acidic environments, where it adsorbs onto metal surfaces to prevent corrosion .
Mechanism of Action
The mechanism of action of N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide involves its interaction with molecular targets through its reactive functional groups. The compound’s cyano and carbonyl groups enable it to participate in nucleophilic and electrophilic reactions, forming stable intermediates and products. These interactions are crucial for its applications in synthesizing complex molecules and inhibiting corrosion .
Comparison with Similar Compounds
N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide can be compared with similar compounds such as ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate and methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. These compounds share the 1,3-dithiane ring structure and exhibit similar chemical reactivity. the unique substitution patterns in this compound confer distinct properties, making it suitable for specific applications in pharmaceuticals and corrosion inhibition .
Properties
CAS No. |
158262-68-1 |
|---|---|
Molecular Formula |
C12H18N2OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-[cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C12H18N2OS2/c1-12(2,3)11(15)14(4)9(8-13)10-16-6-5-7-17-10/h5-7H2,1-4H3 |
InChI Key |
ULBSQBMLJVXCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C(=C1SCCCS1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


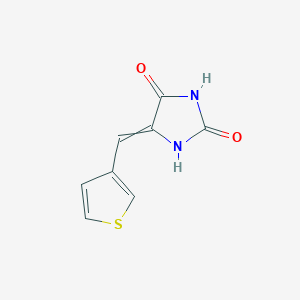
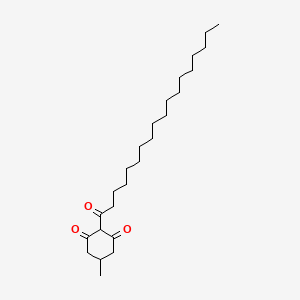
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
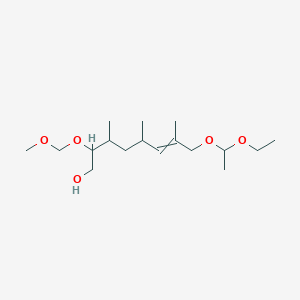
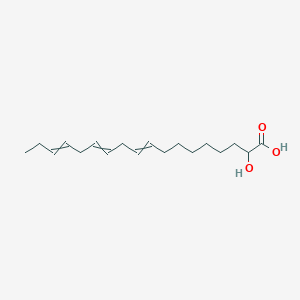

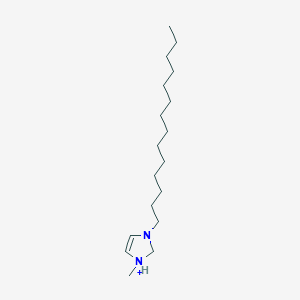
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
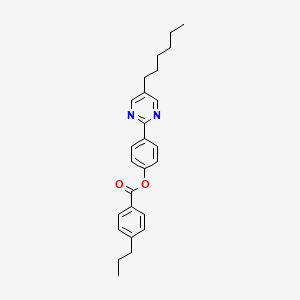
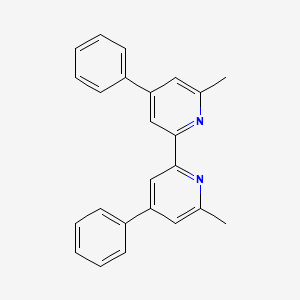
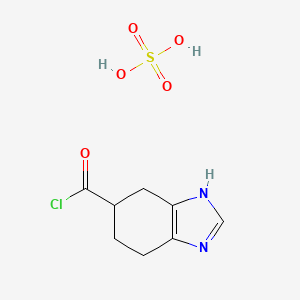
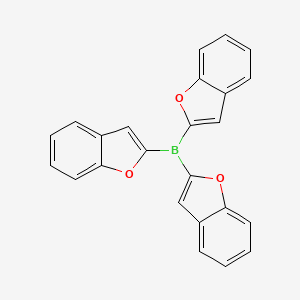

![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
